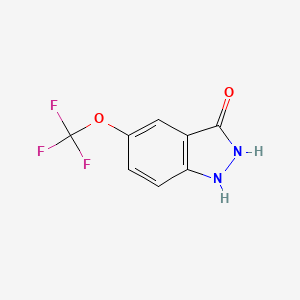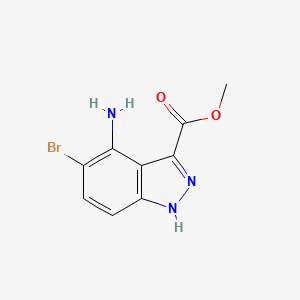
6-Fluoro-4-methoxypyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-methoxypyridazin-3-amine is a chemical compound with the molecular formula C5H6FN3O. It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms. The presence of fluorine and methoxy groups in its structure makes it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methoxypyridazin-3-amine typically involves the introduction of fluorine and methoxy groups into a pyridazine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridazine ring using a fluorinating agent such as potassium fluoride. The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-4-methoxypyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-methoxypyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-methoxypyridazin-3-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxypyridazin-3-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
4-Fluoropyridazine: Contains a fluorine atom but lacks the methoxy group, leading to variations in reactivity and applications.
Uniqueness
6-Fluoro-4-methoxypyridazin-3-amine is unique due to the combined presence of both fluorine and methoxy groups, which can enhance its chemical reactivity and biological activity compared to similar compounds. This dual substitution pattern can provide a balance of properties that make it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C5H6FN3O |
|---|---|
Molekulargewicht |
143.12 g/mol |
IUPAC-Name |
6-fluoro-4-methoxypyridazin-3-amine |
InChI |
InChI=1S/C5H6FN3O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) |
InChI-Schlüssel |
IFQSKYUHXVUEEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NN=C1N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (6-aminobicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13023972.png)

![Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13023979.png)
![4-chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13023989.png)








